2-(Adamant-2-yl)propan-1-amine
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Overview
Description
2-(Adamant-2-yl)propan-1-amine is an organic compound featuring an adamantane moiety attached to a propan-1-amine group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The presence of the adamantane structure imparts unique physical and chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamant-2-yl)propan-1-amine typically involves the following steps:
Formation of Adamantyl Derivative: The adamantane core can be functionalized through various methods, such as halogenation or hydroxylation, to introduce reactive groups.
Amination: The functionalized adamantane derivative is then subjected to nucleophilic substitution reactions with ammonia or primary amines to introduce the amine group. This step often requires the use of catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure efficiency and purity. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the reduction of intermediate compounds.
High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-(Adamant-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine to secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Imines, oxides.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted adamantane derivatives.
Scientific Research Applications
2-(Adamant-2-yl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a structural component in drug design.
Medicine: Explored for its antiviral and neuroprotective properties, particularly in the development of treatments for neurodegenerative diseases.
Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and advanced lubricants.
Mechanism of Action
The mechanism of action of 2-(Adamant-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties and use in treating influenza.
2-(Adamant-1-yl)ethan-1-amine: Similar structure but with different pharmacological properties.
Adamantane-1-carboxamide: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(Adamant-2-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its adamantane core provides rigidity and stability, while the propan-1-amine group offers versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
2-(2-adamantyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISXCPIUCNRCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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